Cas no 1610618-91-1 (Peiioside B)

Peiioside B 化学的及び物理的性質
名前と識別子
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- Peiioside B
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- インチ: 1S/C25H38O16/c1-10-15(29)17(31)18(32)23(39-10)41-20-16(30)14(7-37-24-21(34)25(35,8-26)9-38-24)40-22(19(20)33)36-5-4-11-2-3-12(27)13(28)6-11/h2-3,6,10,14-24,26-35H,4-5,7-9H2,1H3/t10-,14+,15-,16+,17+,18+,19+,20-,21-,22+,23-,24+,25+/m0/s1
- InChIKey: MDGFXWIFYYDOTA-CHVKVUDMSA-N
- SMILES: O([C@@]1([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])O[H])O[H])[C@]1([H])[C@]([H])([C@]([H])(OC([H])([H])C([H])([H])C2C([H])=C([H])C(=C(C=2[H])O[H])O[H])O[C@]([H])(C([H])([H])O[C@@]2([H])[C@@]([H])([C@@](C([H])([H])O[H])(C([H])([H])O2)O[H])O[H])[C@@]1([H])O[H])O[H]
計算された属性
- 水素結合ドナー数: 10
- 氢键受体数量: 16
- 重原子数量: 41
- 回転可能化学結合数: 10
- 複雑さ: 823
- XLogP3: -3.7
- トポロジー分子極性表面積: 258
Peiioside B Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
ChemFaces | CFN95336-5mg |
Peiioside B |
1610618-91-1 | > 95% | 5mg |
$318 | 2023-09-19 |
Peiioside B 関連文献
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
Peiioside Bに関する追加情報
Recent Advances in the Study of Peiioside B (1610618-91-1): A Promising Compound in Chemical Biology and Medicine
Peiioside B (CAS: 1610618-91-1) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal research. This natural product, derived from plant sources, has shown promising pharmacological activities, particularly in the areas of anti-inflammatory, anti-cancer, and neuroprotective effects. The growing body of research on Peiioside B underscores its potential as a lead compound for drug development, warranting a comprehensive review of the latest findings.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activities of Peiioside B. A 2023 study published in the *Journal of Natural Products* demonstrated that Peiioside B exhibits potent inhibitory effects on NF-κB signaling pathways, which are critical in inflammation and cancer progression. The study utilized in vitro and in vivo models to validate these effects, highlighting the compound's potential as a therapeutic agent for chronic inflammatory diseases and certain cancers.
Another key area of research involves the structural optimization of Peiioside B to enhance its bioavailability and therapeutic efficacy. A team of researchers from the University of Tokyo recently reported the synthesis of several derivatives of Peiioside B, with modifications aimed at improving its solubility and metabolic stability. Preliminary results, published in *Bioorganic & Medicinal Chemistry Letters*, indicate that these derivatives retain the parent compound's bioactivity while exhibiting improved pharmacokinetic properties.
In addition to its anti-inflammatory and anti-cancer properties, Peiioside B has also been investigated for its neuroprotective effects. A 2024 study in *Neuropharmacology* revealed that Peiioside B can mitigate oxidative stress and neuronal apoptosis in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. These findings suggest that Peiioside B could serve as a novel therapeutic candidate for neurodegenerative disorders, although further preclinical and clinical studies are needed to confirm its efficacy and safety.
The synthesis and scalable production of Peiioside B remain challenges for its commercialization. Recent advancements in synthetic biology and fermentation technologies, however, offer promising solutions. A collaborative effort between academic and industrial researchers has successfully engineered a microbial host for the heterologous production of Peiioside B, as detailed in a 2024 *Nature Biotechnology* article. This breakthrough could significantly reduce production costs and facilitate large-scale manufacturing.
In conclusion, Peiioside B (1610618-91-1) represents a multifaceted compound with substantial therapeutic potential across various medical indications. Ongoing research continues to uncover its mechanisms of action, structural analogs, and production methods, paving the way for its eventual clinical application. Future studies should focus on addressing the remaining challenges, such as optimizing its pharmacokinetic profile and conducting rigorous clinical trials to validate its therapeutic benefits.
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